N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is an organic compound that features both amine and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-hydroxybenzoic acid and 3,4-dimethylphenol.
Formation of Intermediate: The 4-amino-2-hydroxybenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acyl chloride intermediate is then reacted with 3,4-dimethylphenol in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its structure suggests it could be modified to produce compounds with antibacterial, antifungal, or anti-inflammatory properties.
Industry
In the material science industry, this compound can be used in the production of polymers and resins. Its functional groups allow it to act as a cross-linking agent, enhancing the mechanical properties of the materials.
Mechanism of Action
The mechanism by which N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating biological pathways. The phenol and amine groups can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-2-hydroxyphenyl)acetamide: Lacks the dimethylphenoxy group, which may affect its reactivity and applications.
2-(3,4-dimethylphenoxy)acetamide: Lacks the amino and hydroxy groups, which may limit its use in medicinal chemistry.
Uniqueness
N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the presence of both amine and phenol functional groups, along with the dimethylphenoxy moiety. This combination of functional groups provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-3-5-13(7-11(10)2)21-9-16(20)18-14-6-4-12(17)8-15(14)19/h3-8,19H,9,17H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOUQDIMQZVWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.